Cas no 1602247-33-5 (3-(3-methylfuran-2-yl)methylazetidine)

3-(3-methylfuran-2-yl)methylazetidine 化学的及び物理的性質
名前と識別子
-
- 3-(3-methylfuran-2-yl)methylazetidine
- EN300-1853272
- 3-[(3-methylfuran-2-yl)methyl]azetidine
- 1602247-33-5
-
- インチ: 1S/C9H13NO/c1-7-2-3-11-9(7)4-8-5-10-6-8/h2-3,8,10H,4-6H2,1H3
- InChIKey: OIZOPWBSFAABFH-UHFFFAOYSA-N
- SMILES: O1C=CC(C)=C1CC1CNC1
計算された属性
- 精确分子量: 151.099714038g/mol
- 同位素质量: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 134
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.2Ų
- XLogP3: 1.2
3-(3-methylfuran-2-yl)methylazetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1853272-0.1g |
3-[(3-methylfuran-2-yl)methyl]azetidine |
1602247-33-5 | 0.1g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-1853272-0.25g |
3-[(3-methylfuran-2-yl)methyl]azetidine |
1602247-33-5 | 0.25g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1853272-5.0g |
3-[(3-methylfuran-2-yl)methyl]azetidine |
1602247-33-5 | 5g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1853272-1g |
3-[(3-methylfuran-2-yl)methyl]azetidine |
1602247-33-5 | 1g |
$1200.0 | 2023-09-18 | ||
Enamine | EN300-1853272-0.05g |
3-[(3-methylfuran-2-yl)methyl]azetidine |
1602247-33-5 | 0.05g |
$1008.0 | 2023-09-18 | ||
Enamine | EN300-1853272-0.5g |
3-[(3-methylfuran-2-yl)methyl]azetidine |
1602247-33-5 | 0.5g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1853272-5g |
3-[(3-methylfuran-2-yl)methyl]azetidine |
1602247-33-5 | 5g |
$3479.0 | 2023-09-18 | ||
Enamine | EN300-1853272-10g |
3-[(3-methylfuran-2-yl)methyl]azetidine |
1602247-33-5 | 10g |
$5159.0 | 2023-09-18 | ||
Enamine | EN300-1853272-2.5g |
3-[(3-methylfuran-2-yl)methyl]azetidine |
1602247-33-5 | 2.5g |
$2351.0 | 2023-09-18 | ||
Enamine | EN300-1853272-1.0g |
3-[(3-methylfuran-2-yl)methyl]azetidine |
1602247-33-5 | 1g |
$1801.0 | 2023-06-02 |
3-(3-methylfuran-2-yl)methylazetidine 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
3-(3-methylfuran-2-yl)methylazetidineに関する追加情報
Recent Advances in the Study of 3-(3-methylfuran-2-yl)methylazetidine (CAS: 1602247-33-5) in Chemical Biology and Pharmaceutical Research
The compound 3-(3-methylfuran-2-yl)methylazetidine (CAS: 1602247-33-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring an azetidine ring linked to a 3-methylfuran moiety, has been the subject of several studies aimed at exploring its pharmacological activities, synthetic pathways, and potential as a scaffold for drug development. Recent literature highlights its relevance in targeting various biological pathways, making it a promising candidate for further investigation.
One of the key areas of interest is the compound's role as a building block in medicinal chemistry. Researchers have successfully synthesized 3-(3-methylfuran-2-yl)methylazetidine through innovative routes, optimizing yield and purity for scalable production. The compound's structural flexibility allows for modifications that can enhance its binding affinity to specific biological targets. For instance, recent studies have demonstrated its utility in the design of small-molecule inhibitors targeting enzymes involved in inflammatory and neurodegenerative diseases. These findings underscore the compound's versatility and potential for therapeutic intervention.
In addition to its synthetic applications, 3-(3-methylfuran-2-yl)methylazetidine has shown promising biological activity in preclinical studies. Investigations into its mechanism of action reveal that it interacts with key signaling pathways, including those associated with G-protein-coupled receptors (GPCRs) and ion channels. Such interactions suggest its potential utility in treating conditions like chronic pain, anxiety disorders, and metabolic syndromes. Recent data from in vitro and in vivo models indicate that the compound exhibits favorable pharmacokinetic properties, including good bioavailability and low toxicity, further supporting its candidacy for drug development.
Another noteworthy aspect of this compound is its application in chemical biology as a probe for studying biological systems. Researchers have utilized 3-(3-methylfuran-2-yl)methylazetidine to investigate protein-ligand interactions and cellular processes. For example, its incorporation into fluorescent tags or affinity-based probes has enabled the visualization and quantification of target engagement in complex biological matrices. These tools are invaluable for understanding disease mechanisms and accelerating the discovery of novel therapeutics.
Despite these advancements, challenges remain in the development of 3-(3-methylfuran-2-yl)methylazetidine-based therapies. Issues such as metabolic stability, selectivity, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies and optimization efforts. Collaborative research between academia and industry will be crucial in overcoming these hurdles and translating preliminary findings into clinically viable treatments.
In conclusion, 3-(3-methylfuran-2-yl)methylazetidine (CAS: 1602247-33-5) represents a promising scaffold in chemical biology and pharmaceutical research. Its unique structural features, combined with demonstrated biological activity, make it a valuable tool for drug discovery and development. Continued research efforts are expected to uncover new applications and refine its therapeutic potential, paving the way for innovative treatments in various disease areas.
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